(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid
Overview
Description
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group, a methoxycarbonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, commonly using methanol and a suitable acid catalyst.
Amino Acid Formation: The amino acid moiety is formed through amination reactions, where an amine group is introduced to the carbon skeleton.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and neurological conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the methoxycarbonyl group can modulate the compound’s reactivity and stability. The amino acid moiety allows for interactions with biological macromolecules, facilitating its incorporation into metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Cyclopropylglycine: Similar structure but lacks the methoxycarbonyl group.
®-2-Methoxycarbonylglycine: Similar structure but lacks the cyclopropyl group.
®-2-Cyclopropyl-2-aminoacetic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is unique due to the presence of both the cyclopropyl and methoxycarbonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-cyclopropyl-2-(methoxycarbonylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-5(6(9)10)4-2-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGALQVOXKWCNJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](C1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209574 | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007880-13-8 | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007880-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[(Methoxycarbonyl)amino]cyclopropaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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